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Compound of Interest

Compound Name: Methyl 3-bromo-5-nitropicolinate

CAS No.: 1211581-74-6

Cat. No.: B3046216

Get Quote

Executive Summary & Identity Profile
Methyl 3-bromo-5-nitropicolinate is a highly specialized, tri-functionalized pyridine scaffold

used extensively in modern medicinal chemistry. Its structural utility lies in its orthogonal

reactivity: a C2-ester for scaffold growth, a C3-bromide for cross-coupling, and a C5-nitro group

serving as a latent aniline equivalent. This unique substitution pattern makes it a critical

intermediate for the synthesis of kinase inhibitors, particularly those targeting pathways

requiring precise heteroaryl positioning (e.g., PLK1, PI3K).
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Parameter Technical Specification

Chemical Name Methyl 3-bromo-5-nitropicolinate

IUPAC Name Methyl 3-bromo-5-nitropyridine-2-carboxylate

CAS Number 1211581-74-6

Molecular Formula C₇H₅BrN₂O₄

Molecular Weight 261.03 g/mol

SMILES COC(=O)C1=NC=C(=O)C=C1Br

Appearance Pale yellow to off-white solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

Synthetic Utility & Retrosynthetic Logic
The strategic value of Methyl 3-bromo-5-nitropicolinate lies in its ability to serve as a

"linchpin" molecule. In drug discovery, it allows for the sequential construction of complex

heteroaromatic systems without protecting group manipulation, provided the order of

operations is chemically sound.

The "Orthogonal Triad" of Reactivity
Researchers must prioritize reactions based on the electronic sensitivity of the pyridine ring:

C3-Bromide (Cross-Coupling Handle): The bromine at the 3-position is activated by the

electron-deficient pyridine ring and the ortho-ester/para-nitro groups. It is highly reactive in

Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

Constraint: Perform couplings before reducing the nitro group to avoid catalyst poisoning

by the resulting free amine, or protect the amine first.

C5-Nitro (Latent Amine): The nitro group is a masked amino group. Reduction (Fe/NH₄Cl or

H₂/Pd) yields the 5-aminopicolinate, enabling amide coupling or urea formation.
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Constraint: Reduction increases electron density, potentially deactivating the C3-bromide

toward subsequent oxidative addition if not already coupled.

C2-Methyl Ester (Electrophilic Anchor): The ester allows for hydrolysis to the carboxylic acid

(for solubility or further coupling) or reduction to the alcohol/aldehyde.

Constraint: Base-mediated hydrolysis (LiOH) is compatible with the Br/NO₂ groups, but

strong nucleophiles (Grignards) may attack the pyridine ring or the nitro group.

Visualization: Reactivity Pathways

Reactivity Logic

Methyl 3-bromo-5-nitropicolinate
(CAS 1211581-74-6)

C3-Aryl Derivative
(via Suzuki Coupling)

Ar-B(OH)2, Pd(dppf)Cl2
(Site-Selective)

5-Amino-3-bromo-picolinate
(via Fe/NH4Cl Reduction)

Fe, NH4Cl, EtOH
(Nitro Reduction)

3-Bromo-5-nitro-picolinic Acid
(via LiOH Hydrolysis)

LiOH, THF/H2O
(Ester Hydrolysis)

C3 = Halogen Handle

C5 = Nitrogen Handle

C2 = Carbonyl Handle

Click to download full resolution via product page

Caption: Orthogonal reactivity map showing the three distinct chemical handles available for

divergent synthesis.

Synthesis Protocol (Carbonylation Route)
While direct nitration of methyl 3-bromopicolinate is possible, it often yields regioisomeric

mixtures. The industrial standard for high-purity synthesis involves the Palladium-Catalyzed
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Carbonylation of the corresponding 2-halo-pyridine. This method ensures the ester is installed

at the correct position relative to the bromine and nitro groups.

Precursor: 3-Bromo-2-chloro-5-nitropyridine
This route assumes the availability of 3-bromo-2-chloro-5-nitropyridine, which is readily

synthesized from 2-amino-5-nitropyridine via bromination followed by Sandmeyer chlorination.

Detailed Methodology
Reaction: 3-Bromo-2-chloro-5-nitropyridine + CO + MeOH

Methyl 3-bromo-5-nitropicolinate

Reagents & Stoichiometry[1][2]
Substrate: 3-Bromo-2-chloro-5-nitropyridine (1.0 equiv)

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

Ligand (Optional): dppf (if faster kinetics required)

Base: Triethylamine (Et₃N) (1.5–2.0 equiv)

Solvent: Methanol (MeOH) / Acetonitrile (MeCN) (1:3 ratio)

Gas: Carbon Monoxide (CO) (4 bar / ~60 psi)

Step-by-Step Protocol
Preparation: In a high-pressure steel autoclave, dissolve 3-bromo-2-chloro-5-nitropyridine in

a mixture of anhydrous MeCN and MeOH.

Note: MeOH acts as both solvent and nucleophile. The MeCN cosolvent improves

solubility of the nitro-pyridine.

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and Et₃N. Ensure the vessel is purged with Nitrogen

(N₂) to remove oxygen.

Pressurization: Charge the vessel with Carbon Monoxide (CO) to 4 bar (approx. 60 psi).
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Safety Alert: CO is a silent, deadly gas. Use a CO detector and work in a well-ventilated

fume hood.

Reaction: Heat the mixture to 70–80°C with vigorous stirring. Maintain temperature for 5–8

hours.

Monitoring: Monitor via LC-MS.[3] The starting material (Cl-pyridine) should disappear; the

product (Methyl ester) will appear as the major peak.

Workup:

Cool the vessel to room temperature and carefully vent the CO gas into a scrubber.

Concentrate the reaction mixture under reduced pressure to remove volatiles.

Dilute the residue with Ethyl Acetate (EtOAc) and wash with water followed by brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from

MeOH or purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product

as a pale yellow solid.

Synthesis Workflow Diagram
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Start: 3-Bromo-2-chloro-5-nitropyridine

Dissolve in MeCN/MeOH + Et3N

Add Pd(PPh3)2Cl2 (Cat.)

Pressurize with CO (4 bar) @ 80°C

Carbonylation

Workup: Vent CO, Extract (EtOAc)

Product: Methyl 3-bromo-5-nitropicolinate

Purification

Click to download full resolution via product page

Caption: Palladium-catalyzed carbonylation workflow for converting the 2-chloro precursor to

the target ester.

Handling & Safety Profile
As a nitro-pyridine derivative, this compound requires specific safety protocols.

Explosion Hazard: Nitro compounds can be energetic. While this specific ester is generally

stable, avoid subjecting it to temperatures >150°C or strong reducing agents (e.g., LiAlH₄)

without careful thermal monitoring (DSC).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3046216/docs?utm_src=pdf-body-img#technical-guide-methyl-3-bromo-5-nitropicolinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3046216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensitizer: Pyridine halides are known skin and respiratory sensitizers. Handle in a fume

hood with nitrile gloves.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can

hydrolyze the ester over time; light may degrade the bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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